Gadolinium (III) isopropoxide

Übersicht

Beschreibung

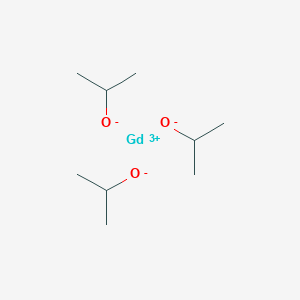

Gadolinium (III) isopropoxide is a chemical compound with the formula Gd(OCH(CH₃)₂)₃. It is a white to off-white powder that is soluble in anhydrous 2-propanol and toluene. This compound is primarily used in the synthesis of gadolinium-based materials and as a catalyst in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gadolinium (III) isopropoxide can be synthesized through the reaction of gadolinium chloride with isopropanol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction is as follows:

GdCl3+3C3H7OH→Gd(OCH(CH3)2)3+3HCl

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction conditions to ensure high purity and yield. The process may include additional purification steps such as recrystallization or distillation to remove impurities .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Gadolinium(III) isopropoxide reacts readily with water, undergoing hydrolysis to form gadolinium hydroxide and isopropanol. This reaction is critical in sol-gel synthesis for producing gadolinium oxide-based materials .

Reaction:

| Condition | Product | Application |

|---|---|---|

| Ambient moisture | Gd(OH)₃ (amorphous precipitate) | Sol-gel synthesis of Gd₂O₃ thin films |

| Controlled hydrolysis | Nanocrystalline Gd₂O₃ | Optical coatings, electronics |

Key Notes:

-

Anhydrous solvents (e.g., toluene, 2-propanol) are required to prevent premature hydrolysis during industrial processing .

Catalytic Reactions

This compound acts as a Lewis acid catalyst in organic transformations, exploiting the electrophilic nature of the Gd³⁺ ion .

Ring-Opening of Meso-Aziridines

Gd(OCH(CH₃)₂)₃ facilitates enantioselective ring-opening of meso-aziridines with trimethylsilyl azide, producing β-amino azides with high stereocontrol .

Reaction:

| Catalyst Loading | Yield | Stereoselectivity | Conditions |

|---|---|---|---|

| 5–10 mol% | 85–92% | >90% ee | Anhydrous THF, –40°C |

Conjugate Addition Reactions

The compound enables regioselective cyanide addition to enones and asymmetric Strecker reactions .

Oxidation Reactions

Thermal decomposition under oxidative conditions yields gadolinium oxide (Gd₂O₃), a material with applications in MRI contrast agents and phosphors .

Reaction:

| Temperature | Atmosphere | Product Morphology | Use Case |

|---|---|---|---|

| 500–800°C | Air/O₂ | Nanocrystalline | Solid-state electronics |

Ligand Substitution Reactions

The isopropoxide ligands can be replaced by stronger donors (e.g., acetylacetonate), forming stable gadolinium complexes .

Example:

| Ligand | Product | Stability |

|---|---|---|

| Acetylacetonate | Gd(acac)₃ | High thermal stability |

| Nitrate | Gd(NO₃)₃ | Hygroscopic |

Reactivity with Protic Compounds

Gd(OCH(CH₃)₂)₃ reacts violently with alcohols and acids, generating hydrogen gas and gadolinium alkoxides/acids .

Safety Note:

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

Gadolinium (III) isopropoxide has diverse applications across several scientific domains:

Chemistry

- Synthesis of Gadolinium-Based Materials: It serves as a precursor for creating gadolinium oxide films through sol-gel processes. These films are essential for various electronic and optical applications.

- Catalytic Reactions: The compound is utilized as a catalyst in several organic reactions, including:

Biology

- Biological Imaging and Diagnostics: this compound is employed in the preparation of gadolinium-containing compounds that are used as contrast agents in magnetic resonance imaging (MRI). These compounds leverage the paramagnetic properties of gadolinium to enhance image contrast .

- Nanomaterials Development: Research has shown its potential in developing luminescent nanomaterials that can be used for tumor imaging and other biomedical applications. For instance, gadolinium-doped nanoparticles have been explored for their low toxicity and effective imaging capabilities .

Medicine

- Contrast Agents in MRI: Gadolinium-based compounds are widely recognized for their use as contrast agents due to their ability to alter the magnetic properties of nearby water molecules, enhancing the quality of MRI scans .

- Theranostic Applications: The compound has been investigated for its role in theranostics—combining therapy and diagnostics—through the development of multifunctional nanoparticles that can deliver drugs while providing imaging capabilities .

Industry

- Catalysis in Industrial Processes: this compound is utilized as a catalyst in various industrial chemical processes, including polymerization reactions and other synthetic pathways that require precise control over reaction conditions .

Case Study 1: MRI Contrast Enhancement

A study demonstrated that this compound-derived compounds significantly improved MRI contrast due to their enhanced relaxivity properties. These compounds were tested on animal models, showing superior imaging capabilities compared to traditional agents.

Case Study 2: Catalytic Efficiency

Research into the use of this compound as a catalyst revealed its effectiveness in enantioselective synthesis. In controlled experiments, it was shown to outperform other catalysts, leading to higher yields and selectivity in beta-quaternary carbon construction.

Case Study 3: Luminescent Nanoparticles

A recent investigation focused on the development of luminescent nanoparticles doped with gadolinium ions. These nanoparticles exhibited promising results for tumor imaging applications, demonstrating low toxicity and effective renal clearance in vivo, which highlights their potential for clinical use .

Wirkmechanismus

The mechanism of action of gadolinium (III) isopropoxide involves its ability to act as a Lewis acid, facilitating various catalytic reactions. In biological applications, gadolinium-based compounds enhance the contrast in MRI by altering the magnetic properties of nearby water molecules, which improves the visibility of tissues and organs in the imaging process .

Vergleich Mit ähnlichen Verbindungen

- Gadolinium (III) acetylacetonate

- Gadolinium (III) nitrate

- Gadolinium (III) chloride

Comparison: Gadolinium (III) isopropoxide is unique due to its solubility in organic solvents like toluene and anhydrous 2-propanol, which makes it suitable for sol-gel processes and other organic reactions. In contrast, gadolinium (III) nitrate and gadolinium (III) chloride are more commonly used in aqueous solutions. Gadolinium (III) acetylacetonate, on the other hand, is often used in coordination chemistry due to its stability and well-defined structure .

Biologische Aktivität

Gadolinium (III) isopropoxide, with the chemical formula GdC₉H₂₁O₃, is a compound that has garnered attention in various fields, including catalysis and biomedical applications. Its biological activity is particularly relevant in the context of its use as a contrast agent in medical imaging and its potential therapeutic applications.

- Molecular Weight : 334.51 g/mol

- Appearance : White to off-white powder

- Melting Point : >300 °C

- Solubility : Soluble in anhydrous 2-propanol and toluene

Applications in Medicine

This compound is primarily known for its role as a precursor in the synthesis of gadolinium-based contrast agents (GBCAs) used in magnetic resonance imaging (MRI). These agents are essential for enhancing the contrast of images, allowing for better visualization of internal structures.

Case Studies and Research Findings

-

Genotoxicity and Safety Concerns :

Recent studies have highlighted concerns regarding the genotoxic effects of gadolinium-based contrast agents. Research indicates that un-chelated gadolinium ions can be toxic, leading to tissue deposition and potential organ damage. For instance, one study found significant accumulation of gadolinium in organs such as the spleen and liver after administration of GBCAs, raising safety concerns particularly for patients with renal impairment . -

Neutron Capture Therapy :

Gadolinium compounds, including this compound, are being explored for their potential in neutron capture therapy for cancer treatment. This therapy utilizes the high neutron capture cross-section of gadolinium isotopes to selectively target tumor cells while minimizing damage to surrounding healthy tissue. A study demonstrated that gadolinium complexes exhibited promising results in mitochondrial targeting and cytotoxicity against cancer cells, suggesting their utility in binary cancer therapies . -

Mitochondrial Targeting :

Research has shown that gadolinium complexes can be designed to selectively accumulate in mitochondria, enhancing their cytotoxic effects on cancer cells. A structure-activity relationship study indicated that lipophilicity correlates positively with cytotoxicity while negatively impacting tumor selectivity . This balance is crucial for developing effective therapeutic agents that minimize damage to healthy cells while maximizing tumor destruction.

Biological Mechanisms

The biological activity of this compound is largely attributed to its ability to interact with biological tissues through chelation mechanisms. When bound to organic ligands, gadolinium ions exhibit reduced toxicity compared to free ions, which can cause oxidative stress and cellular damage.

Table 1: Biological Effects of Gadolinium Compounds

Eigenschaften

CAS-Nummer |

14532-05-9 |

|---|---|

Molekularformel |

C9H24GdO3 |

Molekulargewicht |

337.5 g/mol |

IUPAC-Name |

gadolinium;propan-2-ol |

InChI |

InChI=1S/3C3H8O.Gd/c3*1-3(2)4;/h3*3-4H,1-2H3; |

InChI-Schlüssel |

AGUOFJVRZOIUFG-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Gd+3] |

Kanonische SMILES |

CC(C)O.CC(C)O.CC(C)O.[Gd] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.